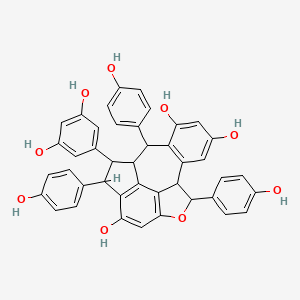

Viniferol D

Description

Properties

IUPAC Name |

2-(3,5-dihydroxyphenyl)-3,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),11(16),12,14-hexaene-5,13,15-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H32O9/c43-23-7-1-19(2-8-23)33-35(22-13-26(46)15-27(47)14-22)40-34(20-3-9-24(44)10-4-20)36-29(16-28(48)17-30(36)49)37-39-32(18-31(50)38(33)41(39)40)51-42(37)21-5-11-25(45)12-6-21/h1-18,33-35,37,40,42-50H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEHKEFWCRAFDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C3C(C4=C(C=C(C=C4O)O)C5C(OC6=C5C3=C2C(=C6)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H32O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20926773 | |

| Record name | 4-(3,5-Dihydroxyphenyl)-3,5,10-tris(4-hydroxyphenyl)-3,4,4a,5,9b,10-hexahydro-11-oxabenzo[5,6]cyclohepta[1,2,3,4-jkl]-as-indacene-2,6,8-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

680.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130518-20-6 | |

| Record name | Ampelopsin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130518206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3,5-Dihydroxyphenyl)-3,5,10-tris(4-hydroxyphenyl)-3,4,4a,5,9b,10-hexahydro-11-oxabenzo[5,6]cyclohepta[1,2,3,4-jkl]-as-indacene-2,6,8-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Viniferol D: A Technical Guide on its Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Viniferol D is a naturally occurring stilbenetrimer, a class of polyphenolic compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and isolation of (+)-Viniferol D. The compound was first identified in 2003 from the stems of the 'Kyohou' cultivar of the grapevine, Vitis vinifera. This document details the pioneering research that led to its structural elucidation and outlines the experimental protocols for its extraction and purification. While the biological activities of many stilbenoids are well-documented, specific quantitative data on the bioactivity of this compound, including IC50 values and its effects on specific signaling pathways, remain largely unexplored in publicly available scientific literature.

Discovery of (+)-Viniferol D

The discovery of (+)-Viniferol D was a significant contribution to the field of natural product chemistry, expanding the known diversity of stilbene oligomers.

Pioneering Researchers and Institution

A team of researchers from Meijo University in Nagoya, Japan, is credited with the discovery and structural elucidation of (+)-Viniferol D. The key scientists involved in this seminal work were Yoshiaki Takaya, Kenji Terashima, Ke-Xu Yan, and Masatake Niwa.[1] Their findings were published in the journal Heterocycles in 2003.

Year of Discovery and Publication

The discovery was formally communicated to the scientific community in a manuscript received on March 3rd, 2003, and published on June 1st, 2003.

Natural Sources of this compound

This compound has been primarily isolated from plant species belonging to the Vitaceae family, particularly from grapevines.

Primary Botanical Source

The original and most well-documented source of (+)-Viniferol D is the stem of the 'Kyohou' cultivar of Vitis vinifera L.[1] The 'Kyohou' grape is a popular table grape variety in Japan.

Other Reported Natural Sources

Subsequent research has also identified this compound in the roots of Vitis vinifera. The presence of this stilbenetrimer in different parts of the grapevine suggests its potential role in the plant's defense mechanisms.

Physicochemical Properties

A summary of the key physicochemical properties of (+)-Viniferol D is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C42H32O9 | [1] |

| Molecular Weight | 680.7 g/mol | |

| Appearance | Amorphous Powder | [1] |

| Optical Rotation | [α]D +101.4° (c 0.27, MeOH) | [1] |

Experimental Protocols

The following sections detail the methodologies employed in the first isolation and characterization of (+)-Viniferol D, as reported by Takaya et al. (2003).

Plant Material

The plant material used for the initial isolation was the stems of Vitis vinifera 'Kyohou', which were collected in Wakayama Prefecture, Japan.

Extraction and Isolation Workflow

The isolation of (+)-Viniferol D involved a multi-step process of extraction and chromatographic separation. A diagram illustrating this workflow is provided below.

Caption: Isolation workflow for (+)-Viniferol D.

Detailed Methodologies

4.3.1. Extraction: The dried and powdered stems of Vitis vinifera 'Kyohou' were extracted with methanol. The resulting extract was then concentrated under reduced pressure.

4.3.2. Solvent Partitioning: The concentrated methanol extract was partitioned between ethyl acetate and water. The ethyl acetate soluble fraction, containing the stilbenoids, was collected for further purification.

4.3.3. Chromatographic Separation: The ethyl acetate fraction was subjected to a series of chromatographic steps:

-

Medium-Pressure Column Chromatography (MPCC) on Silica Gel: The crude extract was first separated on a silica gel column to yield several fractions.

-

MPCC on Reversed-Phase (C8) Silica Gel: The fraction containing this compound was further purified using reversed-phase chromatography.

-

Column Chromatography on Sephadex LH-20: This step was used for further separation based on size exclusion and polarity.

-

Preparative Thin-Layer Chromatography (TLC): The final purification was achieved using preparative TLC on silica gel plates.

4.3.4. Yield: From the ethyl acetate soluble fraction, the reported yield of (+)-Viniferol D was 21.6 mg.

Structure Elucidation

The chemical structure of (+)-Viniferol D was determined using a combination of spectroscopic techniques:

-

High-Resolution Mass Spectrometry (HR-MS): To determine the molecular formula.

-

1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework and the connectivity of the atoms.

-

2D NMR (COSY, HMQC, HMBC): To establish the detailed correlations between protons and carbons, confirming the complex trimeric structure.

-

J-values in 1H NMR: The coupling constants were crucial in determining the relative stereochemistry of the molecule.

Biogenesis of (+)-Viniferol D

The proposed biosynthetic pathway for (+)-Viniferol D suggests that it is formed through the oxidative coupling of resveratrol units. The key precursor is believed to be (+)-ε-viniferin, a resveratrol dimer. A simplified diagram of the proposed biogenesis is presented below.

Caption: Proposed biogenesis of (+)-Viniferol D.

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature did not yield specific quantitative data on the biological activity of this compound, such as IC50 values for cytotoxicity or other bioassays. Furthermore, no studies were identified that investigated the specific signaling pathways modulated by this compound. While the broader class of stilbenoids from Vitis vinifera is known to possess a range of biological properties, including antioxidant, anti-inflammatory, and anticancer effects, the specific contributions of this compound to these activities have not been elucidated.

Therefore, the tables for quantitative data and diagrams for signaling pathways, as requested, cannot be provided at this time due to the lack of available information in the public domain.

Future Research Directions

The discovery and isolation of this compound have laid the groundwork for future investigations into its biological potential. Key areas for future research include:

-

Quantitative Bioactivity Studies: Systematic evaluation of the cytotoxic, anti-inflammatory, antioxidant, and other biological activities of purified this compound to determine its potency (e.g., IC50 values).

-

Mechanism of Action Studies: Elucidation of the molecular mechanisms by which this compound exerts its biological effects, including the identification of specific protein targets and signaling pathways.

-

In Vivo Efficacy: Assessment of the therapeutic potential of this compound in preclinical animal models of various diseases.

-

Quantification in Natural Sources: Development of analytical methods to quantify the concentration of this compound in various cultivars of Vitis vinifera and other potential plant sources.

Conclusion

(+)-Viniferol D is a structurally unique stilbenetrimer isolated from the stems of Vitis vinifera 'Kyohou'. Its discovery has enriched the chemical diversity of natural products derived from grapevines. While the methodology for its isolation and its chemical structure are well-established, a significant knowledge gap exists regarding its specific biological activities and mechanisms of action. This presents a compelling opportunity for further research to unlock the potential therapeutic applications of this intriguing natural compound.

References

Biosynthesis of Viniferol D in Vitis vinifera: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitis vinifera (the common grapevine) is a rich source of a diverse array of stilbenoid compounds, which are plant secondary metabolites known for their wide range of biological activities, including antioxidant, cardioprotective, and anticancer properties. Among these, the resveratrol oligomers have garnered significant attention. Viniferol D, a resveratrol trimer, is a promising bioactive molecule found in grapevine tissues. This technical guide provides a comprehensive overview of the biosynthesis of this compound in Vitis vinifera, detailing the metabolic pathway, regulatory networks, quantitative data, and key experimental protocols.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in Vitis vinifera is a multi-step process that begins with the general phenylpropanoid pathway and culminates in the oxidative oligomerization of resveratrol.

Phenylpropanoid Pathway and Stilbene Synthase Activity

The journey to this compound commences with the synthesis of its monomeric precursor, resveratrol. This process is initiated in the cytoplasm and involves several key enzymatic steps:

-

Phenylalanine Ammonia-Lyase (PAL) : Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H) : Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumaroyl-CoA Ligase (4CL) : Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Stilbene Synthase (STS) : This pivotal enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce the stilbene backbone, which then yields trans-resveratrol.[1]

Oxidative Oligomerization to this compound

This compound is a resveratrol trimer, meaning it is formed from three resveratrol units.[2][3] The formation of this compound from resveratrol is an oxidative process involving the coupling of resveratrol monomers. This oligomerization is catalyzed by oxidative enzymes, primarily peroxidases and laccases.[4]

Recent research has identified a specific peroxidase in Vitis vinifera, Vitis vinifera Peroxidase 4 (VvPRX4) , as a key enzyme in the oligomerization of resveratrol. VvPRX4 has been shown to catalyze the conversion of trans-resveratrol into various oligomers, including dimers and trimers.[5] The proposed mechanism involves the generation of resveratrol radicals by the peroxidase, which then undergo spontaneous coupling to form dimers and subsequently trimers like this compound. While the precise stereoselectivity of this process is still under investigation, the involvement of dirigent proteins, which are known to guide the stereoselective coupling of radicals in other plant species, has been hypothesized but not yet experimentally confirmed in the context of this compound biosynthesis.

dot

Caption: Biosynthetic pathway of this compound in Vitis vinifera.

Regulation of this compound Biosynthesis

The biosynthesis of stilbenoids, including this compound, is tightly regulated at the transcriptional level, primarily in response to biotic and abiotic stresses such as fungal infection, UV radiation, and wounding.

Transcriptional Regulation of Stilbene Synthase

The expression of the Stilbene Synthase (STS) gene is a critical control point in the pathway. Several families of transcription factors have been identified as key regulators:

-

MYB Transcription Factors : VviMYB14 and VviMYB15 are well-characterized R2R3-MYB transcription factors that directly activate the promoters of STS genes, leading to increased resveratrol production.[6][7][8]

-

WRKY Transcription Factors : VviWRKY03 and VviWRKY24 have also been shown to be involved in the regulation of STS expression. VviWRKY03 appears to act synergistically with VviMYB14 to enhance STS promoter activity.[8]

Regulation of Resveratrol Oligomerization

The specific regulatory mechanisms that control the flux of resveratrol towards the synthesis of trimers like this compound, as opposed to other oligomers or conjugates, are not yet fully elucidated. However, the expression of genes encoding oxidative enzymes such as peroxidases and laccases is also induced by stress, suggesting a coordinated regulation of the entire pathway from resveratrol synthesis to its oligomerization. The expression of VvPRX4 has been shown to be upregulated in response to elicitors like methyl jasmonate, correlating with the accumulation of resveratrol oligomers.[5]

dot

Caption: Regulatory network of this compound biosynthesis in Vitis vinifera.

Quantitative Data on this compound in Vitis vinifera

Quantitative data for this compound in Vitis vinifera is still emerging, with most studies focusing on its monomeric precursor, resveratrol, or more common dimers like ε-viniferin. However, the presence of this compound has been confirmed in various grapevine tissues, particularly in the woody parts.

| Tissue | Vitis vinifera Cultivar | Condition | This compound Concentration | Reference |

| Stem | 'Kyohou' | Not specified | Detected | [4] |

| Canes | Not specified | Not specified | Resveratrol trimers detected | [1][9] |

| Roots | Not specified | Not specified | Resveratrol trimers detected | [10] |

Note: Specific quantitative values for this compound are often not reported. The table indicates tissues where its presence has been confirmed.

Experimental Protocols

Extraction of Stilbenoids from Vitis vinifera Tissues

This protocol provides a general method for the extraction of stilbenoids, including this compound, from grapevine tissues such as stems and canes.

Materials:

-

Fresh or freeze-dried Vitis vinifera tissue (stems, canes)

-

Liquid nitrogen

-

Grinder or mortar and pestle

-

Extraction solvent: 80% ethanol or methanol

-

Centrifuge

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

Procedure:

-

Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a grinder or a pre-chilled mortar and pestle.

-

Weigh the powdered tissue and add the extraction solvent at a ratio of 1:10 (w/v).

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 4000 x g for 15 minutes at 4°C.

-

Collect the supernatant. Repeat the extraction process on the pellet two more times.

-

Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

-

Resuspend the dried extract in a minimal amount of 20% methanol.

-

Condition an SPE cartridge with methanol followed by water.

-

Load the resuspended extract onto the SPE cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the stilbenoids with 100% methanol.

-

Evaporate the methanol and resuspend the purified extract in a known volume of methanol for HPLC analysis.

dot

Caption: Workflow for the extraction of stilbenoids from Vitis vinifera.

HPLC Analysis of this compound

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a diode array detector (DAD) or a mass spectrometer (MS).

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

Gradient Elution:

A typical gradient could be:

-

0-5 min: 10% B

-

5-30 min: 10-90% B (linear gradient)

-

30-35 min: 90% B

-

35-40 min: 90-10% B (linear gradient)

-

40-45 min: 10% B

Detection:

-

DAD: Monitor at wavelengths relevant for stilbenoids, typically around 306 nm and 320 nm.

-

MS: Use electrospray ionization (ESI) in negative ion mode. The expected [M-H]⁻ for this compound (C42H30O9) is m/z 677.18.

Quantification:

Quantification of this compound requires a purified standard. A calibration curve should be generated using different concentrations of the standard.

Vitis vinifera Peroxidase 4 (VvPRX4) Enzyme Assay

This is a proposed protocol based on general peroxidase assays and the known substrates for VvPRX4.

Materials:

-

Purified recombinant VvPRX4 or a crude protein extract from Vitis vinifera tissue known to express VvPRX4.

-

Assay buffer: 50 mM sodium phosphate buffer, pH 6.5.

-

Substrate solution: trans-resveratrol dissolved in a minimal amount of DMSO and then diluted in the assay buffer to the desired final concentration (e.g., 100 µM).

-

Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM).

-

Stop solution: 2 M perchloric acid.

-

HPLC system for product analysis.

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing the assay buffer and the resveratrol substrate solution.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the enzyme preparation (purified VvPRX4 or plant extract).

-

Immediately after adding the enzyme, add H₂O₂ to start the oxidative reaction.

-

Incubate the reaction for a specific time period (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC (using the method described in 4.2) to identify and quantify the formation of resveratrol oligomers, including this compound.

-

A control reaction without the enzyme should be run in parallel to account for any non-enzymatic oxidation.

dot

Caption: Workflow for the VvPRX4 enzyme assay.

Conclusion and Future Perspectives

The biosynthesis of this compound in Vitis vinifera is a complex process that is intricately linked to the plant's defense response. While the upstream pathway leading to the synthesis of the resveratrol monomer is well-established, the specific enzymatic steps and regulatory networks governing the oligomerization to form this compound are areas of active research. The identification of VvPRX4 as a key enzyme in this process is a significant advancement.

Future research should focus on:

-

Quantitative analysis : More comprehensive studies are needed to quantify this compound levels in different Vitis vinifera cultivars, tissues, and under various stress conditions.

-

Enzymology : Detailed characterization of VvPRX4 and other peroxidases and laccases involved in resveratrol oligomerization will provide a deeper understanding of the catalytic mechanism and substrate specificity.

-

Regulation : Elucidating the specific transcription factors and signaling pathways that regulate the expression of genes involved in resveratrol oligomerization will be crucial for metabolic engineering efforts.

-

Stereochemistry : Investigating the role of dirigent proteins in controlling the stereoselective formation of this compound and other resveratrol oligomers.

A thorough understanding of the biosynthesis of this compound will not only provide insights into plant defense mechanisms but also pave the way for the biotechnological production of this and other bioactive stilbenoids for pharmaceutical and nutraceutical applications.

References

- 1. oeno-one.eu [oeno-one.eu]

- 2. Extraction, purification and characterization of peroxidase from Vitis vinifera wastes [cjes.guilan.ac.ir]

- 3. uniprot.org [uniprot.org]

- 4. researchgate.net [researchgate.net]

- 5. Resveratrol stimulates AP-1-regulated gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. Vitis vinifera canes, a source of stilbenoids against downy mildew | OENO One [oeno-one.eu]

- 10. Composition and Biological Activity of Vitis vinifera Winter Cane Extract on Candida Biofilm - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Precursors of Viniferol D in the Stilbenoid Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viniferol D, a complex stilbenoid trimer derived from resveratrol, has garnered significant interest within the scientific community due to its potential therapeutic properties. As a member of the diverse family of resveratrol oligomers, understanding its biosynthetic origins is paramount for developing novel production strategies and exploring its full pharmacological potential. This technical guide provides a comprehensive overview of the precursors of this compound within the stilbenoid pathway, complete with quantitative data, detailed experimental protocols, and visual pathway representations.

The Stilbenoid Pathway: A Route to Complexity

Stilbenoids are a class of plant secondary metabolites characterized by a C6-C2-C6 carbon skeleton. The biosynthetic pathway originates from the general phenylpropanoid pathway, with resveratrol serving as the central building block for the formation of a vast array of oligomeric stilbenoids, including this compound.

The formation of these complex molecules is an oxidative process, primarily mediated by plant peroxidases and laccases. The key step involves the generation of phenoxyl radicals from resveratrol monomers. These highly reactive intermediates then undergo oxidative coupling in a variety of regio- and stereoselective manners to form dimers, trimers, and higher-order oligomers.

Direct Precursors of this compound

This compound is a resveratrol trimer, meaning it is assembled from three resveratrol units. The biosynthesis is not a linear addition of three monomers but rather a stepwise process involving the coupling of a resveratrol dimer with a resveratrol monomer.

The immediate precursors to this compound are:

-

ε-viniferin: A resveratrol dimer formed via an 8-10' oxidative coupling of two resveratrol molecules. This dimer is a critical intermediate in the biosynthesis of many higher-order resveratrol oligomers.[1]

-

Resveratrol: The fundamental monomeric unit of all stilbenoids.

The formation of this compound is therefore proposed to occur through the enzymatic oxidative coupling of ε-viniferin and a resveratrol monomer. This is supported by studies on the biosynthesis of its structural isomer, miyabenol C, which is formed through a similar mechanism.

Biosynthetic Pathway of this compound

The following diagram illustrates the key steps in the stilbenoid pathway leading to the formation of this compound.

Caption: Biosynthetic pathway of this compound from resveratrol monomers.

Quantitative Data

| Product | Precursors | Enzyme | Yield (%) | Reference |

| Miyabenol C | ε-viniferin and Resveratrol | Horseradish Peroxidase (HRP) | 3.4 | Pan et al. (as cited in Snyder & Zografos, 2012) |

| Gnetin H | ε-viniferin and Resveratrol | Horseradish Peroxidase (HRP) | 3.3 | Pan et al. (as cited in Snyder & Zografos, 2012) |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the precursors of this compound, including the synthesis of its precursor ε-viniferin and a general protocol for the enzymatic synthesis of resveratrol trimers, which can be adapted for this compound.

Synthesis of ε-viniferin (Resveratrol Dimer)

This protocol describes a biomimetic synthesis of (±)-ε-viniferin from resveratrol using N-iodosuccinimide (NIS).

Materials:

-

Resveratrol

-

N-iodosuccinimide (NIS)

-

Acetonitrile (CH3CN)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

Procedure:

-

Dissolve resveratrol in acetonitrile at room temperature.

-

Add 1.1 equivalents of N-iodosuccinimide (NIS) to the solution.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield (±)-ε-viniferin. A yield of up to 20% can be expected.[2]

Enzymatic Synthesis of Resveratrol Trimers (this compound Analogues)

This protocol details the horseradish peroxidase (HRP)-catalyzed synthesis of resveratrol trimers from resveratrol and ε-viniferin. This method can be adapted for the targeted synthesis of this compound.

Materials:

-

trans-Resveratrol

-

(±)-ε-viniferin

-

Horseradish Peroxidase (HRP)

-

30% Hydrogen peroxide (H2O2)

-

Acetone

-

Water

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Rotary evaporator

-

Chromatography columns (ODS and silica gel)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Prepare a mixed solution of trans-resveratrol (e.g., 3000 mg, 13.2 mmol) and (±)-ε-viniferin (e.g., 1500 mg, 3.3 mmol) in acetone (e.g., 240 mL).

-

Add water (e.g., 50 mL) to the solution under stirring at room temperature.

-

Slowly add a solution of HRP (e.g., 10.0 mg) in water (e.g., 30 mL).

-

Stir the reactant for 5 minutes.

-

Add 30% H2O2 (e.g., 1.4 mL) to the reaction mixture.

-

Continue stirring for another 7 hours at room temperature.

-

Suspend the final reaction mixture in water and extract with ethyl acetate.

-

Dry the organic layer over anhydrous Na2SO4 for 24 hours.

-

Concentrate the organic layer in vacuo to obtain a residue.

-

Subject the residue to column chromatography over Octadecyl-silica (ODS), eluting with a gradient of increasing methanol in water (15-100%) to provide fractions.

-

Further purify the fractions containing trimers using silica gel column chromatography and semi-preparative HPLC to isolate the desired resveratrol trimers.

Workflow for Enzymatic Synthesis:

Caption: Workflow for the enzymatic synthesis of resveratrol trimers.

Isolation of (+)-Viniferol D from Vitis vinifera

(+)-Viniferol D has been successfully isolated from the stems of Vitis vinifera 'Kyohou'.[2] While a detailed step-by-step protocol from the original source is not publicly available, a general procedure for the isolation of stilbenoids from grape stems can be outlined as follows.

Materials:

-

Dried stems of Vitis vinifera 'Kyohou'

-

Solvents for extraction (e.g., ethanol, ethyl acetate)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol gradients)

-

High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)

-

NMR spectrometer for structural elucidation

General Isolation Procedure:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as ethanol or ethyl acetate, to obtain a crude extract.

-

Fractionation: The crude extract is then subjected to column chromatography on silica gel. A solvent gradient (e.g., from hexane to ethyl acetate to methanol) is used to separate the components based on their polarity.

-

Purification: Fractions containing compounds with similar TLC profiles to known stilbenoids are further purified using repeated column chromatography and/or preparative/semi-preparative HPLC.

-

Characterization: The purified compound is identified as (+)-Viniferol D through spectroscopic analysis, primarily 1H NMR, 13C NMR, and mass spectrometry, and by comparison with published data.

Conclusion

The biosynthesis of this compound is a fascinating example of the chemical diversity generated by the stilbenoid pathway. With resveratrol as the foundational unit and ε-viniferin as a key dimeric intermediate, the enzymatic machinery of plants constructs this complex trimer through oxidative coupling. The provided experimental protocols for the synthesis of its precursor and the general enzymatic synthesis of resveratrol trimers offer a solid foundation for researchers to produce and study this compound and its analogs. Further research to elucidate the specific enzymes and their mechanisms in Vitis vinifera will be crucial for optimizing the production of this promising bioactive compound for potential applications in drug development and human health.

References

The Untapped Potential of Grape Stems: An In-depth Technical Guide to the Natural Occurrence of Viniferol D

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of Viniferol D, a promising stilbenoid trimer found in grape stems (Vitis vinifera). As the pharmaceutical and nutraceutical industries increasingly turn to natural sources for novel therapeutic agents, byproducts of viticulture, such as grape stems, are emerging as a valuable reservoir of bioactive compounds. This document provides a comprehensive overview of the current scientific knowledge on this compound in this specific botanical matrix, with a focus on quantitative data, experimental protocols, and potential biological significance.

Quantitative Analysis of Stilbenoids in Grape Stems

While research has confirmed the presence of this compound in grape stems, specific quantitative data for this compound remains limited in the existing literature. Most studies focus on the more abundant stilbenoids, such as resveratrol and its dimer, ε-viniferin. To provide a comparative context, the following table summarizes the concentrations of major stilbenoids, including ε-viniferin, found in grape stems from various cultivars. The presence of this compound, a resveratrol trimer, has been qualitatively confirmed in grape stem extracts.[1]

| Grape Cultivar | Compound | Concentration (mg/g of dry weight) | Analytical Method | Reference |

| Tinta Roriz | ε-viniferin | 2.94 ± 0.16 | HPLC-DAD | [2] |

| Touriga Nacional | ε-viniferin | 4.21 ± 0.25 | HPLC-DAD | [2] |

| Castelão | ε-viniferin | 3.87 ± 0.21 | HPLC-DAD | [2] |

| Syrah | ε-viniferin | 5.82 ± 0.37 | HPLC-DAD | [2] |

| Fernão Pires | ε-viniferin | 3.15 ± 0.18 | HPLC-DAD | [2] |

| Arinto | ε-viniferin | 4.55 ± 0.29 | HPLC-DAD | [2] |

| Pinot Noir | trans-resveratrol | 3.45 | Not Specified | [3] |

| Pinot Noir | ε-viniferin | 1.30 | Not Specified | [3] |

| Mandilaria (Red) | trans-resveratrol | 0.266 | HPLC | [3] |

| Mandilaria (Red) | ε-viniferin | 0.476 | HPLC | [3] |

| Asyrtiko (White) | trans-resveratrol | Not Reported | HPLC | [3] |

| Asyrtiko (White) | ε-viniferin | Not Reported | HPLC | [3] |

Experimental Protocols for Extraction and Analysis

The isolation and quantification of this compound and other stilbenoids from grape stems require a multi-step process involving extraction, purification, and sophisticated analytical techniques.

Extraction of Stilbenoids from Grape Stems

A common method for extracting stilbenoids from grape stems is Ultrasound-Assisted Extraction (UAE), which offers a rapid and efficient alternative to traditional maceration.

Protocol: Ultrasound-Assisted Extraction (UAE)

-

Sample Preparation: Grape stems are lyophilized (freeze-dried) to a constant weight and then ground into a fine powder.

-

Solvent System: An 80% ethanol in water (v/v) solution is typically used as the extraction solvent.[4][5]

-

Extraction Parameters:

-

Sample-to-Solvent Ratio: A ratio of 1:20 to 1:50 (g/mL) is commonly employed.

-

Temperature: The extraction is performed at an elevated temperature, typically around 75°C.[4][5][6]

-

Sonication: A high-intensity ultrasound probe is used to sonicate the mixture for a short duration, usually around 10-15 minutes.[4][5][6]

-

-

Post-Extraction: The resulting extract is centrifuged or filtered to remove solid plant material. The supernatant can then be directly analyzed or subjected to further purification steps.

Caption: Workflow for stilbenoid extraction from grape stems.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and often with Mass Spectrometry (MS) is the gold standard for the identification and quantification of stilbenoids.

Protocol: HPLC-DAD/MS Analysis

-

Chromatographic System: A reverse-phase HPLC system is used.

-

Column: A C18 column is typically employed for the separation of phenolic compounds.

-

Mobile Phase: A gradient elution is performed using a mixture of acidified water (e.g., with formic acid) as mobile phase A and an organic solvent like methanol or acetonitrile as mobile phase B.

-

Detection:

-

DAD: The Diode-Array Detector is set to monitor specific wavelengths characteristic of stilbenoids (e.g., 306 nm or 320 nm).

-

MS/MS: Mass spectrometry provides structural information and confirmation of the identity of the compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, precursor ions at m/z 679.197 can be monitored.

-

-

Quantification: The concentration of each stilbenoid is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using pure standards.

Hypothetical Signaling Pathway of this compound

Direct research on the specific signaling pathways modulated by this compound is currently unavailable. However, based on the known biological activities of other stilbenoids, particularly the structurally related dimer ε-viniferin, a hypothetical signaling pathway can be proposed. Epsilon-viniferin has demonstrated anti-inflammatory and antioxidant properties. This suggests that this compound may exert its effects through similar mechanisms, such as the modulation of inflammatory and oxidative stress pathways.

The following diagram illustrates a hypothetical pathway where this compound could inhibit the NF-κB signaling pathway, a key regulator of inflammation. This proposed mechanism requires experimental validation.

Caption: Hypothetical anti-inflammatory pathway of this compound.

Conclusion and Future Directions

Grape stems represent a promising and sustainable source of bioactive stilbenoids, including the trimer this compound. While the presence of this compound has been established, further research is critically needed to quantify its concentration in various grape cultivars and under different viticultural conditions. The development of validated analytical methods specific for this compound is essential for its standardization in future applications.

Furthermore, the elucidation of the specific biological activities and molecular mechanisms of action of this compound is a key area for future investigation. The proposed anti-inflammatory pathway serves as a starting point for more in-depth studies. Unraveling the therapeutic potential of this compound could lead to the development of novel drugs and functional foods, adding significant value to a previously underutilized agricultural byproduct.

References

- 1. Valorisation of Grape Stems as a Source of Phenolic Antioxidants by Using a Sustainable Extraction Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. citab.utad.pt [citab.utad.pt]

- 3. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scispace.com [scispace.com]

Spectroscopic and Structural Elucidation of Viniferol D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viniferol D is a complex stilbenoid, a resveratrol trimer, that has garnered interest within the scientific community for its potential biological activities. As a member of the diverse family of oligostilbenes found in various plant species, particularly in grapevines (Vitis vinifera), this compound represents a challenging and intriguing subject for natural product chemistry and drug discovery. Its intricate, three-dimensional structure necessitates a comprehensive analytical approach for unequivocal identification and characterization. This technical guide provides an in-depth overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to support research and development efforts.

Physicochemical and Mass Spectrometry Data

(+)-Viniferol D, a new stilbenetrimer, was first isolated from the stems of Vitis vinifera 'Kyohou'.[1] Its molecular formula was determined to be C₄₂H₃₂O₉ by high-resolution fast atom bombardment mass spectrometry (HR-FABMS).[1] The optical rotation, a key physical property for this chiral molecule, was reported as [α]D +101.4° (c 0.27, MeOH).[1]

Mass spectrometry data is critical for confirming the molecular weight and elemental composition of this compound. The precursor ion observed in mass spectrometric analysis is a key identifier for this compound.

| Parameter | Value | Source |

| Molecular Formula | C₄₂H₃₂O₉ | [1] |

| Molecular Weight | 680.70 g/mol | Calculated |

| Precursor Ion (m/z) | 679.197 | [1] |

| Ionization Mode | Positive Ion Mode | Inferred |

| Optical Rotation | [α]D +101.4° (c 0.27, MeOH) | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural elucidation of this compound heavily relies on one- and two-dimensional NMR spectroscopy. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the determination of its complex connectivity and stereochemistry. The following tables summarize the reported NMR data for this compound. The ¹³C NMR data for this compound is noted to be very similar to that of (+)-ampelopsin C.[1]

¹H NMR Spectral Data

| Proton | Chemical Shift (δ) in acetone-d₆ (ppm) | Coupling Constant (J) in Hz | Chemical Shift (δ) in methanol-d₄ (ppm) | Coupling Constant (J) in Hz |

| H-2a, 6a | 7.23 (2H, d) | 8.8 | 7.10 (2H, d) | 8.8 |

| H-3a, 5a | Not explicitly reported | Not explicitly reported | 6.69 (2H, d) | 8.8 |

| H-2b, 6b | Not explicitly reported | Not explicitly reported | 6.94 (2H, d) | 8.8 |

| H-3b, 5b | Not explicitly reported | Not explicitly reported | 6.52 (2H, d) | 8.8 |

| H-2c, 6c | Not explicitly reported | Not explicitly reported | 6.69 (2H, d) | 8.8 |

| H-3c, 5c | Not explicitly reported | Not explicitly reported | 6.54 (2H, d) | 8.8 |

| Aromatic (m-coupled) | Not explicitly reported | Not explicitly reported | 6.25 (1H, d) | 2.2 |

| Aromatic (m-coupled) | Not explicitly reported | Not explicitly reported | 6.41 (1H, d) | 2.2 |

| Aromatic (AX₂) | Not explicitly reported | Not explicitly reported | 6.30 (2H, d) | 2.2 |

| Aromatic (AX₂) | Not explicitly reported | Not explicitly reported | 6.11 (1H, t) | 2.2 |

| Aromatic (s) | Not explicitly reported | Not explicitly reported | 5.99 (1H, s) | - |

| H-7a | Not explicitly reported | Not explicitly reported | 6.02 (1H, d) | 2.9 |

| H-8a | 4.27 (1H, d) | 2.9 | 4.27 (1H, d) | 2.9 |

| H-7b | Not explicitly reported | Not explicitly reported | 5.12 (1H, br s) | - |

| H-8b | Not explicitly reported | Not explicitly reported | 4.18 (1H, d) | 11.7 |

| H-8c | Not explicitly reported | Not explicitly reported | 2.87 (1H, dd) | 11.7, 9.9 |

| H-7c | Not explicitly reported | Not explicitly reported | 4.30 (1H, d) | 9.9 |

Note: The complete assignment of all protons was not available in the searched resources. The data is compiled from snippets of the original publication by Takaya et al. (2003).[1]

¹³C NMR Spectral Data

The complete ¹³C NMR data table for this compound was not explicitly available in the searched resources. The original publication states that the ¹³C NMR data of this compound are "certainly very close to those of (+)-ampelopsin C".[1] For reference and comparative purposes, researchers should consult publications detailing the spectroscopic data of (+)-ampelopsin C and other related stilbene trimers.

Experimental Protocols

Isolation and Purification of (+)-Viniferol D

The isolation of (+)-Viniferol D from the stems of Vitis vinifera 'Kyohou' involves a multi-step extraction and chromatographic purification process.[1]

-

Extraction: The plant material is first extracted with methanol (MeOH).

-

Solvent Partitioning: The resulting extract is then partitioned with ethyl acetate (EtOAc) to separate compounds based on their polarity.

-

Chromatography: The EtOAc soluble fraction is subjected to a series of chromatographic techniques for further purification.

-

Silica Gel Chromatography: Initial fractionation is performed on a silica gel column.

-

Reversed-Phase Chromatography: Further separation is achieved using reversed-phase silica gel (C-8).

-

Size-Exclusion Chromatography: Sephadex LH-20 column chromatography is used to separate molecules based on their size.

-

Preparative Thin-Layer Chromatography (TLC): The final purification step involves preparative TLC to yield pure (+)-Viniferol D.[1]

-

Spectroscopic Analysis

The structural elucidation of the purified compound is performed using standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The solvent used for analysis is typically deuterated methanol (methanol-d₄) or deuterated acetone (acetone-d₆).[1] Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are employed to establish the connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry, specifically Fast Atom Bombardment (FAB-MS), is used to determine the exact mass and molecular formula of the compound.[1]

-

Optical Rotation: The specific rotation is measured using a polarimeter to determine the chiroptical properties of the molecule.[1]

Mandatory Visualization

The following diagram illustrates the general workflow for the isolation and structural characterization of this compound.

Caption: Workflow for the isolation and characterization of this compound.

Since no specific signaling pathways for this compound were identified in the search results, a diagram for a signaling pathway is not included. The provided diagram focuses on the experimental workflow as per the core requirements.

References

Viniferol D: A Technical Overview of its Physicochemical Properties and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viniferol D is a complex polyphenolic compound classified as a stilbenetrimer, a resveratrol oligomer. First isolated from the stems of the grapevine Vitis vinifera 'Kyohou', it represents a class of natural products of significant interest to the scientific community.[1][2] Stilbenoids, in general, are recognized for a wide array of biological activities, and their oligomeric forms often exhibit unique and potent effects. This technical guide provides a detailed summary of the known physicochemical properties of (+)-Viniferol D, methodologies for its isolation and analysis, and insights into its potential therapeutic applications, particularly as an antiviral agent.

Physicochemical Properties of this compound

This compound is a white amorphous powder.[1] Its structural complexity, arising from the oxidative coupling of three resveratrol units, results in distinct chemical and physical characteristics. The quantitative properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄₂H₃₂O₉ | [1] |

| Molecular Weight | 680.7 g/mol | [1] |

| Appearance | White Amorphous Powder | [1] |

| Purity | >97% (as per commercial suppliers) | |

| CAS Number | 625096-18-6 | |

| Optical Rotation | [α]D²⁵ +89.5° (c 0.33, MeOH) | [1] |

| Melting Point | Not reported in available literature. | |

| Solubility | Soluble in methanol, acetone, ethyl acetate. Poorly soluble in water. | Inferred from isolation protocols[1] and general stilbenoid properties. |

Spectroscopic Data for Structural Elucidation

The structure of this compound was determined through extensive spectroscopic analysis, primarily High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.

Mass Spectrometry (MS)

-

Technique: High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS).

-

Result: The analysis established the molecular formula as C₄₂H₃₂O₉, consistent with a resveratrol trimer.[1]

¹H-NMR Spectroscopy

The ¹H-NMR spectrum provides the foundational data for the structural assignment of this compound. The spectrum was recorded in Methanol-d₄. The detailed assignments reveal the presence of three distinct resveratrol units and their complex linkages, including a characteristic dihydrobenzofuran moiety and a bicyclo[5.3.0]decane ring system.[1]

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J) in Hz |

| H-2a, 6a | 7.10 | d, J = 8.8 |

| H-3a, 5a | 6.69 | d, J = 8.8 |

| H-7a | 6.02 | d, J = 2.9 |

| H-8a | 4.27 | d, J = 2.9 |

| H-12a, 14a | 6.30 | d, J = 2.2 |

| H-16a | 6.11 | t, J = 2.2 |

| H-2b, 6b | 6.94 | d, J = 8.8 |

| H-3b, 5b | 6.52 | d, J = 8.8 |

| H-7b | 5.12 | br s |

| H-8b | 4.18 | d, J = 11.7 |

| H-12b | 6.25 | d, J = 2.2 |

| H-14b | 6.41 | d, J = 2.2 |

| H-2c, 6c | 6.69 | d, J = 8.8 |

| H-3c, 5c | 6.54 | d, J = 8.8 |

| H-7c | 4.30 | d, J = 9.9 |

| H-8c | 2.87 | dd, J = 11.7, 9.9 |

| H-11c | 5.99 | s |

Data sourced from Takaya et al., HETEROCYCLES, Vol. 60, No. 6, 2003.[1]

Experimental Protocols

Isolation and Purification of (+)-Viniferol D

The following protocol is based on the methodology described by Takaya et al. for the first isolation of this compound from the stems of Vitis vinifera 'Kyohou'.[1]

-

Extraction:

-

Air-dried and chipped stems of Vitis vinifera 'Kyohou' are extracted with acetone at room temperature.

-

The acetone extract is concentrated under reduced pressure to yield a crude residue.

-

The residue is then partitioned between ethyl acetate (EtOAc) and water. The EtOAc-soluble portion, containing the stilbenoids, is retained.

-

-

Initial Chromatographic Separation:

-

The EtOAc-soluble fraction is subjected to column chromatography on silica gel.

-

Elution is performed with a stepwise gradient of increasing methanol (MeOH) in chloroform (CHCl₃). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Purification by Sephadex Column:

-

Fractions containing this compound are combined and further purified by column chromatography on Sephadex LH-20.

-

The column is eluted with a suitable solvent mixture, such as CHCl₃-MeOH (1:1), to separate compounds based on size and polarity.

-

-

Reversed-Phase Chromatography:

-

Further purification is achieved using reversed-phase (C8) silica gel column chromatography.

-

A gradient of MeOH in water is used as the mobile phase to separate closely related stilbenoids.

-

-

Final Purification by Preparative TLC:

-

The final purification step involves preparative Thin Layer Chromatography (TLC).

-

The semi-purified fraction is applied to a silica gel plate and developed with a solvent system like CHCl₃-MeOH-H₂O.

-

The band corresponding to this compound is scraped from the plate and the compound is eluted from the silica with a polar solvent (e.g., acetone or methanol) to yield pure, amorphous (+)-Viniferol D.

-

Representative Protocol: Anti-Hepatitis C Virus (HCV) NS3 Helicase Inhibition Assay

While this compound is suggested to possess anti-HCV activity, specific studies detailing its mechanism are not widely available. However, related oligostilbenoids have been shown to inhibit the HCV NS3 helicase, a crucial enzyme for viral replication. The following is a representative protocol for such an assay.

-

Assay Principle: The assay measures the ability of a compound to inhibit the unwinding of a double-stranded RNA (dsRNA) substrate by the HCV NS3 helicase enzyme. This is often detected using a fluorescence resonance energy transfer (FRET)-based method.

-

Materials:

-

Recombinant HCV NS3 helicase domain.

-

FRET-based RNA substrate: A short dsRNA oligonucleotide with a fluorescent reporter (e.g., FAM) on one strand and a quencher (e.g., TAMRA) on the other. In its double-stranded form, the quencher suppresses the reporter's fluorescence.

-

Assay Buffer: Typically contains Tris-HCl, NaCl, MgCl₂, DTT, and ATP.

-

This compound stock solution (dissolved in DMSO).

-

Microplate reader capable of fluorescence detection.

-

-

Procedure:

-

In a 96-well or 384-well microplate, add the assay buffer.

-

Add serial dilutions of this compound (or control inhibitor) to the wells. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).

-

Add the FRET-labeled dsRNA substrate to all wells and incubate briefly.

-

Initiate the reaction by adding the NS3 helicase enzyme to the wells (except the no-enzyme control).

-

Immediately begin monitoring the increase in fluorescence intensity over time at the appropriate excitation/emission wavelengths for the fluorophore. As the helicase unwinds the dsRNA, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction for each concentration of this compound.

-

Normalize the rates relative to the DMSO control (100% activity).

-

Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

-

Visualizations

The following diagrams illustrate key workflows and proposed mechanisms related to this compound.

Caption: Workflow for the isolation and purification of (+)-Viniferol D.

Caption: Proposed mechanism of anti-HCV action for this compound.

References

Viniferol D and its relation to resveratrol oligomers

An In-depth Technical Guide to Viniferol D and its Relation to Resveratrol Oligomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring stilbenoid, specifically a resveratrol trimer, that has garnered interest within the scientific community for its potential pharmacological activities. As a member of the diverse family of resveratrol oligomers, this compound is biosynthetically derived from the oxidative coupling of resveratrol monomers. These oligomers are recognized for a wide array of biological effects, including antioxidant, anti-inflammatory, and cytotoxic properties. This technical guide provides a comprehensive overview of this compound, its chemical nature, its relationship to other resveratrol oligomers, and the current state of research into its biological activities and mechanisms of action.

Chemical Structure and Properties

This compound is a complex polyphenol with a molecular formula of C₄₂H₃₂O₉ and a molecular weight of 680.70.[1] It was first isolated from the stems of the 'Kyohou' cultivar of Vitis vinifera (grapevine).[2] The structure of (+)-Viniferol D features a unique bicyclo[5.3.0]decane ring system, which distinguishes it from other resveratrol trimers.[2]

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₂H₃₂O₉ | [1] |

| Molecular Weight | 680.70 g/mol | [1] |

| IUPAC Name | (3S,4S,4aR,5R,9bR,10S)-4-(3,5-Dihydroxyphenyl)-3,5,10-tris(4-hydroxyphenyl)-3,4,4a,5,9b,10-hexahydro-11-oxabenzo[3][4]cyclohepta[1,2,3,4-jkl]-as-indacene-2,6,8-triol | [1] |

| Natural Source | Stems of Vitis vinifera cv. 'Kyohou' | [2] |

| Appearance | Powder | [1] |

Relation to Resveratrol Oligomers and Biosynthesis

Resveratrol oligomers are a class of polyphenolic compounds formed by the oxidative coupling of two or more resveratrol units.[5][6] This polymerization can result in a vast array of structurally diverse molecules, including dimers, trimers, tetramers, and higher-order oligomers.[5][6] The biosynthesis of these compounds is a plant defense mechanism against pathogens and environmental stress.[7]

The formation of resveratrol oligomers is believed to proceed through the enzymatic oxidation of resveratrol, leading to the generation of phenoxy radicals. These radicals then undergo regioselective coupling to form various oligomeric structures.[8] The specific enzymes involved are thought to be peroxidases and laccases.[7] The structural diversity of resveratrol oligomers arises from the different possible connection points between the resveratrol units.

Diagram 1: Biosynthesis of Resveratrol Oligomers

Caption: Oxidative coupling of resveratrol to form oligomers.

Biological Activities and Quantitative Data

While specific quantitative data for the biological activities of isolated this compound are scarce in the currently available literature, studies on stilbenoid-rich extracts from Vitis vinifera stems and other purified resveratrol oligomers provide insights into its potential therapeutic effects.

Cytotoxic Activity

Extracts from Vitis vinifera stems, which contain a mixture of stilbenoids including resveratrol oligomers, have demonstrated cytotoxic effects against various cancer cell lines.[9] Although specific IC₅₀ values for this compound are not available, data for other resveratrol trimers and related compounds have been reported.

Table 2: Cytotoxicity of Resveratrol Oligomers and Stilbenoid-Rich Extracts

| Compound/Extract | Cell Line | Activity | IC₅₀ Value | Reference |

| trans-Gnetin H (stilbene dimer) | DU-145 (prostate cancer) | Cytotoxicity | 4.89–8.61 μM | [10] |

| cis-Gnetin H (stilbene dimer) | MDA-MB-231 (breast cancer) | Cytotoxicity | 4.89–8.61 μM | [10] |

| Suffruticosol E (stilbene trimer) | DU-145 (prostate cancer) | Cytotoxicity | 4.89–8.61 μM | [10] |

| Vitis vinifera Stem Ethyl Acetate Extract | HCT-116 (colorectal cancer) | Cytotoxicity | 12.5 µg/mL | [9] |

Anti-inflammatory Activity

Stilbenoids are known to possess anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.[11] While direct data for this compound is not available, extracts rich in resveratrol oligomers have shown significant anti-inflammatory effects.

Table 3: Anti-inflammatory Activity of Stilbenoid-Rich Extracts

| Extract | Assay | IC₅₀ Value | Reference |

| Vitis vinifera Stem Ethyl Acetate Extract | 15-lipoxygenase inhibition | 26.6 µg/mL | [9] |

Antioxidant Activity

The antioxidant capacity of resveratrol and its oligomers is a well-documented phenomenon. These compounds can scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.

Table 4: Antioxidant Activity of Resveratrol Oligomers and Stilbenoid-Rich Extracts

| Compound/Extract | Assay | IC₅₀ Value | Reference |

| Wenchowenol (resveratrol trimer) | DPPH radical scavenging | 43 μM | [12] |

| Vitis vinifera Stem Ethyl Acetate Extract | DPPH radical scavenging | 42.5 µg/mL | [9] |

Signaling Pathways Modulated by Stilbenoids

While the specific signaling pathways modulated by this compound have not been elucidated, research on resveratrol and other stilbenoids provides a framework for its potential mechanisms of action. Key pathways implicated in the biological activities of stilbenoids include:

-

NF-κB Signaling Pathway: Stilbenoids have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory and pro-survival genes.[11]

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) cascades (including ERK, JNK, and p38) are crucial in regulating cell proliferation, differentiation, and apoptosis. Stilbenoids can modulate these pathways to exert their anticancer and anti-inflammatory effects.[11]

-

PI3K/Akt Signaling Pathway: This pathway is central to cell survival and proliferation. Some stilbenoids have been found to inhibit the PI3K/Akt pathway, leading to apoptosis in cancer cells.[3][4]

Diagram 2: General Signaling Pathways Modulated by Stilbenoids

Caption: Overview of key signaling pathways targeted by stilbenoids.

Experimental Protocols

General Workflow for Isolation and Characterization

Diagram 3: Experimental Workflow for Stilbenoid Isolation

Caption: General workflow for isolating stilbenoids from grapevine stems.

Methodological Details from Literature

-

Extraction: Dried and powdered grapevine stems are typically extracted with a polar solvent such as 80% ethanol.[13]

-

Fractionation: The crude extract is often subjected to liquid-liquid partitioning, for example, with ethyl acetate, to enrich the phenolic fraction.[9]

-

Chromatography: The enriched fraction is then subjected to various chromatographic techniques for separation.

-

Column Chromatography: Silica gel and Sephadex LH-20 are commonly used stationary phases for the initial separation of compounds.

-

Preparative High-Performance Liquid Chromatography (HPLC): This technique is employed for the final purification of individual compounds like this compound.[8]

-

-

Structural Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) and high-resolution mass spectrometry (HR-MS) are used to determine the molecular weight and elemental composition.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the detailed chemical structure and stereochemistry of the molecule.[8]

-

Conclusion and Future Directions

This compound, a resveratrol trimer from Vitis vinifera stems, represents a promising lead compound for drug discovery due to its classification within the pharmacologically active family of resveratrol oligomers. While current research points towards its potential cytotoxic, anti-inflammatory, and antioxidant activities, a significant knowledge gap exists regarding the specific biological effects and quantitative data for the purified compound. Future research should focus on the targeted isolation of this compound in sufficient quantities to enable comprehensive biological screening. Elucidating its specific molecular targets and its effects on key signaling pathways will be crucial for understanding its mechanism of action and for the development of potential therapeutic applications. The synthesis of this compound and its analogs could also open up new avenues for structure-activity relationship studies and the optimization of its pharmacological profile.

References

- 1. mdpi.com [mdpi.com]

- 2. Cytotoxicity and apoptotic cell death induced by Vitis vinifera peel and seed extracts in A431 skin cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitis vinifera (Vine Grape) as a Valuable Cosmetic Raw Material - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Chiroptical and potential in vitro anti-inflammatory properties of viniferin stereoisomers from grapevine (Vitis vinifera L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Vitis vinifera L. Leaves as a Source of Phenolic Compounds with Anti-Inflammatory and Antioxidant Potential [mdpi.com]

- 12. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Viniferol® – Actichem [actichem.net]

In Silico Prediction of Viniferol D Bioactivity: A Technical Guide for Drug Discovery Professionals

Executive Summary

Viniferol D, a complex resveratrol trimer found in Vitis vinifera, represents a promising yet underexplored natural product with potential therapeutic applications. As with many complex natural compounds, the elucidation of its bioactivity and mechanism of action can be accelerated through in silico methodologies. This technical guide provides a comprehensive overview of a computational workflow for predicting the bioactivity of this compound. It is intended for researchers, scientists, and drug development professionals interested in leveraging computational tools for the analysis of novel bioactive compounds. This document outlines detailed protocols for molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, presents a hypothesized signaling pathway, and summarizes relevant quantitative bioactivity data for related compounds to serve as a benchmark for future studies.

Introduction

Resveratrol and its oligomers, including dimers, trimers, and tetramers, are a well-studied class of polyphenols known for their diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This compound, a resveratrol trimer, is structurally complex, suggesting the potential for novel bioactivities and mechanisms of action. However, the scarcity of this compound from natural sources and the complexity of its synthesis make traditional high-throughput screening challenging. In silico approaches offer a rapid and cost-effective alternative to predict its biological targets, understand its pharmacokinetic properties, and guide further experimental validation.

This guide details a systematic in silico approach to characterize the bioactivity of this compound, providing a framework for its investigation as a potential therapeutic agent.

In Silico Bioactivity Prediction Workflow

The following workflow outlines a logical sequence of computational experiments for the prediction of this compound's bioactivity.

Caption: In Silico Workflow for this compound Bioactivity Prediction.

Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is instrumental in identifying potential biological targets and understanding the molecular basis of interaction.

Protocol:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database (e.g., PubChem) or generate it using a molecular modeling software.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

-

Save the prepared ligand in a suitable format (e.g., .pdbqt for AutoDock).

-

-

Protein Target Preparation:

-

Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, co-factors, and any existing ligands from the protein structure.

-

Add polar hydrogens and assign partial charges (e.g., Kollman charges).

-

Define the binding site by specifying the coordinates of the active site or by using a grid box that encompasses the entire protein for blind docking.

-

Save the prepared protein in a compatible format (e.g., .pdbqt).

-

-

Docking Simulation:

-

Use a molecular docking program such as AutoDock Vina.

-

Define the search space (grid box) covering the binding site of the protein.

-

Set the exhaustiveness of the search to control the computational effort.

-

Run the docking simulation to generate multiple binding poses of this compound within the protein's active site.

-

-

Analysis of Results:

-

Analyze the docking results based on the binding energy scores (kcal/mol) and the root-mean-square deviation (RMSD) of the poses.

-

Visualize the top-ranked binding poses and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein using software like PyMOL or Discovery Studio.

-

ADMET Prediction

ADMET prediction is crucial for evaluating the drug-likeness of a compound by assessing its pharmacokinetic and toxicological properties.

Protocol:

-

Input Molecular Structure:

-

Provide the 2D or 3D structure of this compound in a compatible format (e.g., SMILES, SDF) to an ADMET prediction server or software (e.g., SwissADME, pkCSM, ADMETlab).

-

-

Prediction of Physicochemical Properties:

-

Calculate key descriptors such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and aqueous solubility.

-

-

Pharmacokinetic Prediction:

-

Absorption: Predict human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor status.

-

Distribution: Predict blood-brain barrier (BBB) penetration, plasma protein binding, and volume of distribution (VDss).

-

Metabolism: Predict cytochrome P450 (CYP) isoform inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

Excretion: Predict total clearance and renal organic cation transporter (OCT2) substrate status.

-

-

Toxicity Prediction:

-

Predict potential toxicities such as AMES toxicity (mutagenicity), hepatotoxicity, and hERG (human Ether-à-go-go-Related Gene) inhibition.

-

-

Drug-Likeness Evaluation:

-

Assess the compound's compliance with established rules like Lipinski's Rule of Five, Ghose's filter, and Veber's rule to evaluate its potential as an orally bioavailable drug.

-

Hypothesized Signaling Pathway: TLR4/NF-κB/STAT

Resveratrol and its oligomers have been reported to modulate inflammatory pathways.[1] A plausible mechanism of action for this compound could involve the inhibition of the Toll-like receptor 4 (TLR4) signaling cascade, which plays a critical role in inflammation.

Caption: Hypothesized TLR4/NF-κB/STAT Signaling Pathway Modulation by this compound.

Quantitative Bioactivity Data

| Compound | Bioactivity | Assay | IC50/Value | Reference |

| Vateriferol (trimer) | Acetylcholinesterase (AChE) Inhibition | In vitro enzyme assay | 8.4 ± 0.2 µM | [2] |

| α-viniferin (trimer) | Antibacterial (S. aureus) | Minimum Inhibitory Concentration (MIC) | 25-75 µmol/L | [3] |

| Hemsleyanol D (trimer) | Anti-herpetic (HSV-2) | In vitro antiviral assay | 3.8 ± 0.2 µmol/L | [3] |

| Peracetylated pallidol (dimer) | Cytotoxicity (KB cells) | In vitro cell viability assay | 1.6 µM | [4] |

| Resveratrol | Inhibition of erlotinib metabolism | In vitro microsomal assay | 4.03 µM | [5] |

| Resveratrol Derivative 17 | Anticancer (OECM-1 cells) | In vitro cell viability assay | 16.38 ± 0.10 µM | [6] |

Conclusion

The in silico methodologies outlined in this technical guide provide a robust framework for the initial assessment of this compound's bioactivity. By combining molecular docking to identify potential protein targets with ADMET prediction to evaluate its drug-like properties, researchers can efficiently generate hypotheses about its mechanism of action and therapeutic potential. The hypothesized modulation of the TLR4 signaling pathway offers a specific avenue for experimental validation. While the lack of direct experimental data for this compound necessitates a predictive approach, the provided protocols and comparative data for related compounds offer a solid foundation for future research. The successful application of this in silico workflow will undoubtedly accelerate the translation of this promising natural product from a laboratory curiosity to a potential clinical candidate.

References

- 1. Resveratrol mitigates lipopolysaccharide- and Aβ-mediated microglial inflammation by inhibiting the TLR4/NF-κB/STAT signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Bioactive Resveratrol Trimer from the Stem Bark of the Sri Lankan Endemic Plant Vateria copallifera - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Resveratrol Oligomers for the Prevention and Treatment of Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Viniferol D from Vitis vinifera

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viniferol D is a recently discovered stilbenetrimer found in Vitis vinifera (grapevine).[1] As a member of the stilbenoid family, which includes the well-studied resveratrol, this compound is of significant interest for its potential biological activities and therapeutic applications. Stilbenoids are known for their diverse pharmacological effects, including antioxidant, anti-inflammatory, and potential anticancer properties. These compounds are synthesized by plants in response to stress, such as microbial infections or UV radiation. This document provides detailed protocols for the extraction, isolation, and purification of this compound from Vitis vinifera stems, enabling further research into its bioactivity and potential for drug development.

Data Presentation

The following tables summarize the key quantitative data associated with the isolation and characterization of stilbenoids from Vitis vinifera. While specific quantitative data for this compound is not extensively available in the literature, the data for related, more abundant stilbenoids are presented for reference and comparison.

Table 1: Extraction Yields of Stilbenoids from Vitis vinifera cv. Pinot Noir Grape Cane

| Compound | Extraction Yield (mg/g dry weight) |

| trans-Resveratrol | 3.45 ± 0.04 |

| trans-ε-Viniferin | 1.30 ± 0.07 |

Source: Adapted from a study on phytochemicals from grape cane waste.

Table 2: Purity of Resveratrol Dimers Purified by Counter-Current Chromatography

| Compound | Purity (%) |

| trans-ε-Viniferin | 93.2 |

| trans-δ-Viniferin | 97.5 |

Source: Determined by High-Performance Liquid Chromatography (HPLC) analysis.[2]

Table 3: Spectroscopic Data for Identification of this compound

| Analytical Method | Observed Data |

| Mass Spectrometry (MS/MS) | Precursor ion [M-H]⁻ at m/z 679.197 |

Source: Data reported for resveratrol trimers, including (+)-Viniferol D, from Vitis vinifera stems.[1]

Experimental Protocols

This section outlines the detailed methodologies for the isolation and purification of this compound from Vitis vinifera stems.

Plant Material Collection and Preparation

-

Source: Stems of Vitis vinifera (e.g., 'Kyohou' variety) are a known source of this compound.[1] Grape canes, a waste product from vineyards, are also a rich source of stilbenoids.

-

Collection: Collect fresh grapevine stems or canes during the dormant season (winter pruning) for optimal stilbenoid content.

-

Preparation:

-

Wash the collected stems thoroughly with deionized water to remove any surface contaminants.

-

Air-dry the stems at room temperature in a well-ventilated area, protected from direct sunlight, until they are brittle.

-

Grind the dried stems into a fine powder using a laboratory mill.

-

Store the powdered material in an airtight container at -20°C to prevent degradation of the phenolic compounds.

-

Extraction of Crude Stilbenoid Mixture

This protocol describes a solid-liquid extraction method to obtain a crude extract enriched with stilbenoids, including this compound.

-

Materials:

-

Powdered Vitis vinifera stems

-

80% Ethanol (v/v) in deionized water

-

Orbital shaker

-

Centrifuge

-

Rotary evaporator

-

Freeze-dryer (lyophilizer)

-

-

Procedure:

-

Weigh 100 g of the dried, powdered grapevine stems.

-

Suspend the powder in 1 L of 80% ethanol.

-

Macerate the mixture on an orbital shaker at room temperature for 24 hours in the dark.

-

Separate the extract from the plant material by centrifugation at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the plant residue two more times to ensure maximum recovery of stilbenoids.

-

Pool the supernatants from all three extractions.

-

Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature below 40°C to remove the ethanol.

-

Freeze the resulting aqueous extract and lyophilize to obtain a dry crude extract powder.

-

Store the crude extract at -20°C until further purification.

-

Fractionation of the Crude Extract

The crude extract is fractionated using liquid-liquid partitioning to separate compounds based on their polarity.

-

Materials:

-

Lyophilized crude extract

-

Deionized water

-

n-Hexane

-

Ethyl acetate

-

Separatory funnel

-

-

Procedure:

-

Dissolve 10 g of the crude extract in 200 mL of deionized water.

-

Transfer the aqueous solution to a 500 mL separatory funnel.

-

Perform a liquid-liquid extraction by adding 200 mL of n-hexane. Shake vigorously and allow the layers to separate. The n-hexane fraction will contain non-polar compounds.

-